Glycocholate sodium

Descripción

Historical Context and Discovery of Bile Acid Conjugates

The scientific exploration of bile acids commenced in the mid-19th century, with Heinrich Otto Strecker isolating the primary bile acid, cholic acid, in 1848 nih.gov. Further significant contributions were made by Heinrich Wieland, whose comprehensive investigations into the role of bile acids in the human body earned him the Nobel Prize in Chemistry in 1927 laboratoryequipment.com. For many decades, the understanding of bile acid chemistry and function remained relatively stable, with the accepted paradigm being that mammalian bile acids were conjugated with either glycine (B1666218) or taurine (B1682933) by host liver enzymes laboratoryequipment.comescholarship.org. This conjugation process, occurring primarily in hepatocytes, converts primary bile acids like cholic acid and chenodeoxycholic acid into more water-soluble and less toxic forms, such as glycocholic acid and taurocholic acid, respectively nih.govadventchembio.comuobaghdad.edu.iqksumsc.com. In humans, the ratio of glycine conjugates to taurine conjugates in bile is typically around 3:1 nih.govuobaghdad.edu.iqksumsc.comksumsc.com. This conjugation is a crucial step in preparing bile acids for secretion and function within the biliary system uobaghdad.edu.iqksumsc.com.

Biochemical Significance of Glycocholate Sodium as a Primary Conjugated Bile Acid

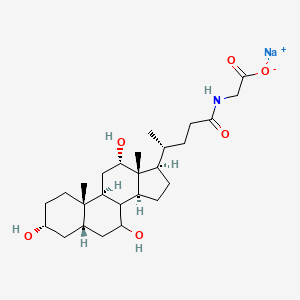

This compound, chemically known as the sodium salt of glycocholic acid, is classified as a primary conjugated bile acid uobaghdad.edu.iqksumsc.comksumsc.comontosight.aismolecule.comwikipedia.org. Its synthesis involves the enzymatic conjugation of cholic acid, a C24 bile acid synthesized from cholesterol in the liver, with the amino acid glycine uobaghdad.edu.iqksumsc.comksumsc.com. This amide linkage creates glycocholic acid, whose anion is glycocholate wikipedia.org. The subsequent formation of the sodium salt enhances its solubility in aqueous environments, a critical feature for its physiological roles uobaghdad.edu.iqontosight.aiontosight.ai.

The biochemical significance of this compound lies in its amphipathic molecular structure, possessing both hydrophobic (steroid nucleus) and hydrophilic (hydroxyl groups and the conjugated glycine moiety) regions nih.govadventchembio.comksumsc.com. This dual nature allows it to act as a potent surfactant or detergent nih.govontosight.aismolecule.comfrontiersin.org. Furthermore, conjugation decreases the pKa of bile acids, enabling them to remain ionized and soluble across a broader range of physiological pH, thereby enhancing their efficacy as emulsifying agents adventchembio.comksumsc.com.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Sodium glycocholate | ontosight.aismolecule.comnih.gov |

| Synonyms | This compound, Sodium Glycocholate | ontosight.aiontosight.ainih.gov |

| CAS Number | 863-57-0 | ontosight.ainih.govfujifilm.com |

| Molecular Formula | C₂₆H₄₂NNaO₆ | ontosight.aiontosight.ainih.gov |

| Molecular Weight | 487.6 g/mol | ontosight.aiontosight.ainih.gov |

| Appearance | White to off-white powder/crystalline | smolecule.comontosight.aifujifilm.com |

| Solubility | Soluble in water | smolecule.comontosight.ai |

| Melting Point | ~200°C (dec.) or ~260°C (dec.) | ontosight.aifujifilm.comchemicalbook.com |

Overview of this compound's Fundamental Biological Functions

This compound performs several critical functions within biological systems, primarily related to digestion and the maintenance of physiological homeostasis.

The principal biological function of this compound, along with other bile salts, is to facilitate the digestion and absorption of dietary fats and fat-soluble vitamins (A, D, E, and K) in the small intestine nih.govontosight.aifrontiersin.orgontosight.ai. Due to the hydrophobic nature of lipids and the aqueous environment of the digestive tract, fats are poorly soluble. This compound acts as a surfactant, reducing the surface tension of large fat globules and emulsifying them into smaller, more manageable particles ontosight.aismolecule.com. This emulsification process significantly increases the surface area available for digestive enzymes, such as lipase (B570770), to act upon, thereby enhancing the efficiency of fat breakdown uobaghdad.edu.iqksumsc.comontosight.aifrontiersin.orgfrontiersin.org. The resulting smaller lipid droplets, stabilized by bile salts, form mixed micelles, which are crucial for the efficient absorption of fatty acids and monoglycerides (B3428702) across the intestinal brush border nih.govksumsc.com.

This compound serves additional roles and finds application in various research contexts. Its ability to solubilize lipids and enhance membrane permeability makes it valuable in drug delivery systems, where it can improve the bioavailability of lipophilic drugs ontosight.aismolecule.comontosight.aichemimpex.com. In laboratory settings, it is utilized in cell culture media to mimic physiological environments, particularly for liver and intestinal cell lines ontosight.aichemimpex.com. It also acts as a stabilizer for membrane proteins, aiding in their analysis and characterization chemimpex.com. Furthermore, studies have indicated its potential to influence lipoprotein secretion from hepatocytes and modulate cellular processes through interactions with biomolecules smolecule.com. There is also research exploring its role in enhancing the absorption of certain drugs, such as insulin (B600854), across intestinal barriers smolecule.comtjpr.org. Additionally, it has been observed to inhibit plasmid conjugation in bacteria and can inhibit the growth of specific probiotic bacteria frontiersin.orgbiosynth.com. Emerging research also investigates its potential role in addressing calcium absorption issues in patients who have undergone gastric bypass surgery clinicaltrials.eu.

Scope and Research Imperatives for this compound Investigation

The scientific interest in bile acids, including this compound, has experienced a significant resurgence. While their role in lipid digestion is well-established, recent discoveries have highlighted their functions as signaling molecules and their intricate interactions with the gut microbiome nih.gov. The identification of novel bile acid conjugates, synthesized by gut microbes with amino acids other than glycine or taurine, has broadened the scope of bile acid research, suggesting a more complex metabolic network than previously understood laboratoryequipment.comescholarship.orgmdpi.com.

Current research imperatives focus on several key areas:

Pharmaceutical Applications: Further exploration of this compound's utility in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs ontosight.aismolecule.comontosight.aichemimpex.com.

Biochemical and Cellular Studies: Continued use in biochemical research, especially in studies involving membrane proteins and in vitro models that mimic physiological conditions ontosight.aichemimpex.com.

Microbiome Interactions: Investigating the complex interplay between bile acids and the gut microbiome, including the role of microbial bile salt conjugates (MBSCs) and their potential impact on host health and disease nih.govlaboratoryequipment.comescholarship.orgmdpi.com.

Therapeutic Potential: Evaluating the therapeutic efficacy of this compound for various conditions, such as gastrointestinal disorders, liver function modulation, and potential roles in metabolic health, including calcium absorption ontosight.aiclinicaltrials.eu.

Mechanism Elucidation: Deeper investigation into the pharmacological mechanisms underlying the diverse effects of this compound, including its anti-inflammatory, antioxidant, and other reported activities frontiersin.org.

Addressing these research imperatives will require advancements in synthesis techniques, the development of more sophisticated detection technologies, and comprehensive studies into the molecular pathways influenced by this compound and its related compounds.

Compound List:

this compound

Sodium glycocholate

Glycocholic acid

Cholic acid

Glycine

Taurine

Chenodeoxycholic acid

Taurocholic acid

Glycochenodeoxycholic acid

Taurochenodeoxycholic acid

Deoxycholic acid

Lithocholic acid

Sodium taurocholate

Sodium taurodeoxycholate (B1243834)

Sodium glycodeoxycholate

Sodium glycochenodeoxycholate

Sodium taurochenodeoxycholate

Sodium glycolithocholate (B1262617)

Sodium deoxycholate

Sodium laurate

Dermaseptin

Cephalexin hydrochloride

Formycin A

Quercetin

Glycyrrhizic acid

Tretinoin

Glycyrrhetinic acid

Kaempferol

Octyl β-D-glucopyranoside

Cholic acid sodium salt

Lithocholic acid

Neomycin B

Sodium fluoride (B91410)

Phytantriol (PHY)

Sodium dilauramidoglutamide lysine (B10760008) (DLGL)

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C26H42NNaO6 |

|---|---|

Peso molecular |

487.6 g/mol |

Nombre IUPAC |

sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24?,25+,26-;/m1./s1 |

Clave InChI |

OABYVIYXWMZFFJ-CYNXBEPGSA-M |

SMILES isomérico |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

SMILES canónico |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origen del producto |

United States |

Biosynthesis, Metabolism, and Enterohepatic Dynamics of Glycocholate Sodium

Hepatic Biosynthesis Pathways of Cholic Acid Precursors

Cholic acid is a primary bile acid synthesized in liver cells (hepatocytes) from cholesterol through a complex series of enzymatic reactions. patsnap.commetwarebio.com The transformation of cholesterol into cholic acid involves modifications to the steroid nucleus and the shortening of the hydrocarbon side chain. annualreviews.org There are two main pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.

The classic pathway is the major route for cholic acid production in humans. patsnap.comthemedicalbiochemistrypage.org The initial and rate-limiting step is the conversion of cholesterol to 7α-hydroxycholesterol, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum. patsnap.commetwarebio.comannualreviews.org Following this, a series of further modifications, including hydroxylation at the 12α position by the enzyme 12α-hydroxylase (CYP8B1), leads to the formation of cholic acid. metwarebio.comannualreviews.org The presence of CYP8B1 activity is crucial for the synthesis of cholic acid. metwarebio.com

Table 1: Key Enzymes in the Hepatic Biosynthesis of Cholic Acid

| Enzyme | Gene | Location | Pathway | Function |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Classic (Neutral) | Catalyzes the rate-limiting step: conversion of cholesterol to 7α-hydroxycholesterol. patsnap.commetwarebio.com |

| 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | Classic (Neutral) | Introduces a hydroxyl group at the 12th position, directing the pathway towards cholic acid synthesis. metwarebio.com |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Alternative (Acidic) | Initiates the alternative pathway of bile acid synthesis. themedicalbiochemistrypage.orgnih.gov |

Enzymatic Conjugation of Cholic Acid to Glycine (B1666218): Formation of Glycocholate Sodium

Once synthesized, cholic acid undergoes conjugation, primarily with the amino acids glycine or taurine (B1682933), to form conjugated bile salts. metwarebio.comfrontiersin.org This two-step process enhances the water solubility of the bile acid and is essential for its function. mybiosource.com The formation of glycocholate involves the attachment of glycine to the cholic acid molecule. In humans, the ratio of glycine-conjugated to taurine-conjugated bile acids in bile is approximately 3:1. frontiersin.org

Before cholic acid can be conjugated with glycine, it must first be "activated." This activation step is catalyzed by the enzyme Bile Acid-CoA Ligase (BAL), also known as very long-chain acyl-CoA synthetase (VLCS). nih.govmissouristate.edu The reaction involves the thioesterification of cholic acid with coenzyme A (CoA) in an ATP-dependent manner to form an intermediate compound, cholyl-CoA. nih.govnih.gov This activation is a prerequisite for the subsequent reaction with an amino acid. nih.govmissouristate.edu The formation of the high-energy cholyl-CoA thioester bond makes the cholic acid molecule sufficiently reactive for the next step in the conjugation process. mybiosource.com

The final step in the synthesis of glycocholate is catalyzed by the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). mybiosource.comwikipedia.org This enzyme facilitates the transfer of the choloyl group from cholyl-CoA to the amino group of glycine. wikipedia.org This reaction results in the formation of glycocholate (glycocholic acid) and the release of coenzyme A. wikipedia.org Research has shown that a single enzyme, BAAT, is responsible for conjugating bile acids with both glycine and taurine in human liver. nih.gov BAAT is primarily a cytosolic enzyme, which aligns with its role in conjugating bile acids that are either newly synthesized or have returned to the liver via enterohepatic circulation. nih.govnih.gov

Molecular Mechanisms of Biliary Secretion of this compound

Following its synthesis within the hepatocyte, this compound must be transported out of the cell and into the bile canaliculi, the small channels that collect bile. This secretion is an active transport process that moves bile salts against a significant concentration gradient. nih.gov This transport is the primary driving force for generating bile flow. nih.gov

The movement of this compound across the canalicular membrane of the hepatocyte is mediated by a superfamily of proteins known as ATP-binding cassette (ABC) transporters. oaepublish.comnih.gov These transporters utilize the energy derived from ATP hydrolysis to actively pump a wide variety of substrates, including bile salts, across cellular membranes. oaepublish.comresearchgate.net Several members of the ABC transporter family are expressed in the liver and are crucial for bile formation and the elimination of xenobiotics. nih.govnih.gov

The primary transporter responsible for the efflux of monovalent conjugated bile salts, including this compound, from the hepatocyte into the bile is the Bile Salt Export Pump (BSEP). wikipedia.orgmdpi.comresearchgate.net BSEP is encoded by the ABCB11 gene and is a member of the ABC transporter superfamily. wikipedia.org It is exclusively located on the canalicular (apical) membrane of hepatocytes. nih.govnih.gov BSEP specifically transports conjugated bile salts such as taurocholate and glycocholate. wikipedia.orgnih.govcuni.cz The activity of BSEP is the rate-limiting step in the secretion of bile salts and is a major determinant of bile formation. wikipedia.orgnih.gov Deficiencies in BSEP function, often due to genetic mutations, can lead to a toxic accumulation of bile salts within the liver cells, resulting in cholestatic liver disease. wikipedia.orgresearchgate.net

Table 2: Transporters Involved in this compound Secretion

| Transporter | Gene Name | Family | Location | Function |

|---|---|---|---|---|

| Bile Salt Export Pump (BSEP) | ABCB11 | ATP-Binding Cassette (ABC) Transporters | Canalicular membrane of hepatocyte | Primary transporter for the ATP-dependent efflux of conjugated bile salts (e.g., this compound) into the bile canaliculus. wikipedia.orgresearchgate.net |

Enterohepatic Circulation of this compound

The enterohepatic circulation is a highly efficient physiological process responsible for recycling bile acids, including this compound, between the liver and the small intestine. wikipedia.orgnih.gov This circuit ensures the conservation of the body's bile acid pool, which is essential for digestive functions and cholesterol homeostasis. nih.gov After synthesis in the liver and secretion into the duodenum to aid in fat digestion, the vast majority of bile acids are reabsorbed rather than being lost in the feces. wikipedia.orgyoutube.com It is estimated that approximately 95% of the bile acids delivered to the intestine are reabsorbed and returned to the liver. wikipedia.orgyoutube.comdroracle.ai This recycling is so efficient that each bile salt molecule may be reused about 20 times, often circulating multiple times during a single digestive phase. wikipedia.org The entire process involves intestinal reabsorption, transport in the portal blood to the liver, and subsequent uptake by hepatocytes for resecretion into the bile. nih.govyoutube.com

Mechanisms of Ileal Reabsorption of this compound

The primary site for the active reabsorption of conjugated bile salts like this compound is the terminal ileum, the final section of the small intestine. droracle.aiwikipedia.orgnih.gov This process is mediated by specialized transport systems located on the apical and basolateral membranes of the intestinal epithelial cells, known as enterocytes.

The initial and rate-limiting step in the ileal reclamation of this compound is its uptake from the intestinal lumen into the enterocytes. This is an active transport process mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT). wikipedia.orgnih.govnih.gov ASBT is a member of the solute carrier family 10 (SLC10) and is highly expressed on the brush border (apical) membrane of enterocytes in the terminal ileum. wikipedia.orgnih.govmedchemexpress.com

The transporter functions as a symporter, coupling the inwardly-directed sodium gradient to the uptake of bile acids against their concentration gradient. nih.gov The stoichiometry of this transport is electrogenic, with two sodium ions being co-transported with one monovalent bile acid molecule. nih.gov This high-affinity system is particularly efficient for conjugated bile acids such as this compound, ensuring that only about 5% of the total bile acid pool is lost in the feces daily. nih.govdroracle.ai

Once inside the enterocyte, this compound must be transported across the basolateral membrane to enter the portal circulation. This efflux is primarily mediated by the heterodimeric Organic Solute Transporter, composed of alpha (OSTα) and beta (OSTβ) subunits. nih.govnih.govmedchemexpress.com Unlike the apical uptake, this transport system is sodium-independent and facilitative, moving bile acids down their concentration gradient from the cell into the portal blood. nih.gov The coordinated action of apical ASBT for uptake and basolateral OSTα/β for efflux ensures the efficient transcellular movement of this compound from the intestinal lumen back to the liver. nih.govmedchemexpress.com

Portal Vein Transport of this compound

After exiting the enterocytes, the reabsorbed this compound enters the capillaries of the intestinal wall, which drain into the hepatic portal vein. youtube.comslideshare.net The portal vein is a large blood vessel that collects venous blood rich in absorbed nutrients, drugs, and other substances from the gastrointestinal tract, spleen, and pancreas and carries it directly to the liver. wikipedia.orgclevelandclinic.org This arrangement ensures that substances absorbed from the gut are first processed by the liver before entering the general systemic circulation. wikipedia.orgyoutube.com Approximately 75% of the total blood flow to the liver is supplied by the portal vein. wikipedia.org Reclaimed this compound travels through this vessel, bound to albumin, to the liver sinusoids for extraction by hepatocytes. wikipedia.org

Hepatic Uptake of this compound from Portal Circulation

Upon reaching the liver sinusoids, this compound is efficiently cleared from the portal blood by hepatocytes. This rapid and high-capacity uptake is crucial for maintaining low systemic concentrations of bile acids and for making them available for resecretion into the bile. nih.govnih.gov

The primary transporter responsible for the uptake of conjugated bile salts like this compound from the portal blood into hepatocytes is the Sodium-Taurocholate Cotransporting Polypeptide (NTCP). scholaris.camdpi.com NTCP is the hepatic counterpart to the ileal ASBT and is also a member of the SLC10A family of solute carriers. nih.govmdpi.com It is exclusively located on the basolateral (sinusoidal) membrane of hepatocytes. nih.govscholaris.ca

Similar to ASBT, NTCP utilizes the sodium gradient to drive the uptake of bile acids into the liver cells. scholaris.canih.gov This transporter is considered the main import system for conjugated bile salts into the liver. nih.gov The critical role of NTCP is highlighted by genetic deficiencies in the SLC10A1 gene, which result in a near-complete loss of function for bile salt uptake and lead to extremely elevated concentrations of bile salts in the plasma. nih.govbrieflands.com The efficient extraction of this compound by NTCP completes its journey in the enterohepatic circuit, making it ready to be secreted into the bile canaliculi once again. nih.govnih.gov

Data Tables

Table 1: Key Transporters in the Enterohepatic Circulation of this compound

| Transporter Name | Gene Symbol | Location | Function |

| Apical Sodium-Dependent Bile Acid Transporter (ASBT) | SLC10A2 | Apical membrane of ileal enterocytes | Active uptake of conjugated bile acids from the intestinal lumen into the enterocyte. wikipedia.orgnih.gov |

| Organic Solute Transporter (OSTα/β) | SLC51A / SLC51B | Basolateral membrane of ileal enterocytes | Facilitated efflux of bile acids from the enterocyte into the portal circulation. nih.govmedchemexpress.com |

| Sodium-Taurocholate Cotransporting Polypeptide (NTCP) | SLC10A1 | Basolateral (sinusoidal) membrane of hepatocytes | Active uptake of conjugated bile acids from portal blood into the liver. scholaris.camdpi.com |

Table 2: Sequential Steps in the Enterohepatic Circulation of this compound

| Step | Location | Key Process | Primary Transporters/Vessels Involved |

| 1 | Terminal Ileum (Lumen to Enterocyte) | Apical Uptake | Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2). nih.govnih.gov |

| 2 | Ileal Enterocyte (Cytosol to Portal Blood) | Basolateral Efflux | Organic Solute Transporter (OSTα/β). nih.govmedchemexpress.com |

| 3 | Intestine to Liver | Venous Transport | Hepatic Portal Vein. youtube.comwikipedia.org |

| 4 | Liver (Portal Blood to Hepatocyte) | Hepatic Uptake | Sodium-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1). nih.govscholaris.ca |

Organic Anion Transporting Polypeptides (OATPs) in this compound Uptake

The reabsorption of this compound from the portal blood into hepatocytes is a critical step in the enterohepatic circulation, primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. These transporters are located on the basolateral (sinusoidal) membrane of hepatocytes and facilitate the sodium-independent uptake of a wide array of compounds, including bile acids.

Several OATP isoforms are expressed in the liver, with OATP1B1 and OATP1B3 being the most significant for bile acid uptake. nih.gov Research has shown that conjugated bile acids, such as glycocholate, are preferred substrates for these transporters compared to their unconjugated counterparts. nih.gov The affinity of these transporters for glycocholate is a key determinant of the efficiency of its hepatic clearance. Kinetic studies have quantified this affinity, revealing that both OATP1B1 and OATP1B3 transport glycocholate with high affinity. nih.gov

Table 1: Kinetic Parameters of OATP-Mediated Glycocholate Transport

This table displays the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the transporter for the substrate.

| Transporter | Substrate | Apparent Km (μM) |

| OATP1B1 | Glycocholic Acid | 11.2 |

| OATP1B3 | Glycocholic Acid | 15.3 |

Data sourced from kinetic analyses of HEK293 cells overexpressing OATP1B1 and OATP1B3. nih.gov

Microbial Biotransformation of this compound in the Intestine

While a majority of this compound is reabsorbed in the terminal ileum, a fraction escapes into the colon, where it is subjected to extensive biotransformation by the resident gut microbiota. These microbial actions are crucial, as they generate a diverse pool of secondary bile acids that have distinct physiological and signaling properties.

The initial and rate-limiting step in the microbial metabolism of this compound is deconjugation—the hydrolysis of the amide bond linking cholic acid to glycine. frontiersin.org This reaction is catalyzed by enzymes known as bile salt hydrolases (BSHs), which are produced by a wide range of commensal gut bacteria, including species from the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. nih.gov

The activity and substrate specificity of BSHs vary significantly among different bacterial species and even strains. nih.gov Many bacterial BSHs exhibit a preference for glycine-conjugated bile salts like glycocholate over taurine-conjugated forms. nih.gov The liberation of the free bile acid (cholic acid) and the amino acid (glycine) alters the physicochemical properties of the molecule, reducing its solubility at the pH of the colon. nih.gov

Table 2: Deconjugation of this compound by Various Bacterial Strains

This table presents the percentage of sodium glycocholate deconjugated by different probiotic bacterial strains in vitro, demonstrating the variability in BSH activity.

| Bacterial Strain | % Deconjugation of Sodium Glycocholate |

| Lactobacillus plantarum 299v | 85% |

| Lactobacillus plantarum DGIA1 | 69% |

| Lactobacillus rhamnosus GG | 63% |

| Lactobacillus fermentum K73 | 61% |

| Saccharomyces boulardii (Yeast) | 5% |

Data sourced from a quantitative high-performance thin-layer chromatography assay. nih.gov

Following the BSH-mediated deconjugation of this compound, the released cholic acid becomes a substrate for further microbial enzymatic modifications. The most significant of these is 7α-dehydroxylation, a multi-step pathway carried out by a specialized group of anaerobic bacteria, primarily within the Clostridium genus. nih.gov

This complex pathway converts the primary bile acid, cholic acid, into the secondary bile acid, deoxycholic acid (DCA). frontiersin.orgnih.gov The process involves a series of reactions encoded by the bile acid-inducible (bai) gene operon. nih.gov The key steps include:

Transport of cholic acid into the bacterial cell.

Activation of cholic acid via ligation to Coenzyme A (CoA).

Oxidation of the 3α-hydroxyl group.

Dehydration at the 7α-hydroxyl group, which is the defining step of 7α-dehydroxylation. nih.govnih.gov

A series of reductive steps to yield deoxycholyl-CoA, which is then cleaved to produce deoxycholic acid. nih.govrepec.org

The resulting deoxycholic acid is more hydrophobic than its precursor, cholic acid. It can be absorbed from the colon into the portal circulation, where it returns to the liver and can be reconjugated with glycine or taurine before being re-secreted into the bile, thus entering the pool of circulating secondary bile acids. mdpi.com

Molecular and Cellular Mechanisms of Glycocholate Sodium Action

Receptor-Mediated Signaling by Glycocholate Sodium

Bile acids, including this compound, act as signaling molecules by binding to specific receptors, thereby initiating intracellular cascades that regulate a multitude of metabolic and physiological functions.

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that is predominantly expressed in the liver and intestine. Bile acids are its primary endogenous ligands, and this compound, as a conjugated bile acid, can activate FXR. FXR plays a critical role in regulating bile acid synthesis, transport, and lipid and glucose metabolism. nih.govfrontiersin.orgnih.govnih.govsci-hub.seresearchgate.netfrontiersin.org

Upon binding to this compound, FXR undergoes a conformational change, leading to its translocation to the nucleus where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby altering their transcription. sci-hub.sefrontiersin.orgijbs.com

This compound-mediated FXR activation leads to the transcriptional regulation of several key genes involved in bile acid homeostasis:

Small Heterodimer Partner (SHP): FXR activation upregulates the expression of SHP, a transcriptional repressor. SHP, in turn, inhibits the activity of transcription factors such as HNF4α and LRH-1, which are crucial for the expression of genes involved in bile acid synthesis. nih.govnih.govtandfonline.comelsevier.esnih.govresearchgate.net

Cholesterol 7α-hydroxylase (CYP7A1): As the rate-limiting enzyme in the classical bile acid synthesis pathway, CYP7A1 expression is suppressed by FXR. This occurs through the SHP-dependent repression of its promoter, as well as through an endocrine pathway involving fibroblast growth factor 19 (FGF19). nih.govnih.govresearchgate.nettandfonline.comresearchgate.netphysiology.orgfrontiersin.orgbmj.com

Bile Salt Export Pump (BSEP/ABCB11): FXR activation upregulates the expression of BSEP, a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi. This promotes bile acid secretion and helps prevent intrahepatic accumulation. nih.govnih.govsci-hub.sefrontiersin.orgelsevier.es

Sodium Taurocholate Cotransporting Polypeptide (NTCP): FXR activation leads to the downregulation of NTCP, a major hepatic transporter responsible for the uptake of bile acids from the portal circulation into hepatocytes. This mechanism further contributes to the regulation of hepatic bile acid levels. nih.govelsevier.esum.es

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression of FGF19. FGF19 then acts in an endocrine manner, traveling to the liver to signal through FGFR4, thereby contributing to the negative feedback regulation of bile acid synthesis. nih.govijbs.comtandfonline.comresearchgate.netphysiology.orgfrontiersin.org

Table 1: Key FXR Target Genes Regulated by this compound

| Gene Name | Common Abbreviation | Primary Location | Effect of FXR Activation by this compound | Role in Bile Acid Metabolism/Signaling |

| Small Heterodimer Partner | SHP | Liver, Intestine | Upregulated | Transcriptional repressor, inhibits bile acid synthesis enzymes |

| Cholesterol 7α-hydroxylase | CYP7A1 | Liver | Downregulated | Rate-limiting enzyme in bile acid synthesis |

| Bile Salt Export Pump | BSEP | Liver | Upregulated | Transports bile acids from hepatocyte to bile |

| Sodium Taurocholate Cotransporting Polypeptide | NTCP | Liver | Downregulated | Transports bile acids from portal blood into hepatocyte |

| Fibroblast Growth Factor 19 | FGF19 | Intestine | Upregulated | Signals to liver to inhibit bile acid synthesis |

The activation of FXR by this compound triggers several downstream signaling pathways that orchestrate cellular responses.

SHP-mediated repression: As mentioned, SHP acts as a transcriptional repressor, directly inhibiting the activity of key transcription factors like HNF4α and LRH-1, which are essential for the expression of bile acid synthesis genes such as CYP7A1 and CYP8B1. nih.govnih.govtandfonline.comelsevier.es

MAPK Pathway (ERK1/2, JNK): The FXR-FGF19 axis in the intestine activates hepatic FGFR4, which in turn can activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK. These pathways are implicated in the suppression of CYP7A1 gene transcription, further reinforcing the negative feedback loop on bile acid synthesis. nih.govijbs.comtandfonline.comresearchgate.netphysiology.org

Lipid and Glucose Metabolism: Beyond bile acid homeostasis, FXR activation by this compound also influences lipid and glucose metabolism. It can suppress genes involved in de novo fatty acid synthesis, decrease very low-density lipoprotein (VLDL) secretion, and enhance fatty acid oxidation. Furthermore, FXR activation can reduce hepatic gluconeogenesis and glycolysis while increasing glycogen (B147801) synthesis, thereby contributing to glucose homeostasis. frontiersin.orgresearchgate.netum.es

Table 2: Downstream Signaling Pathways Modulated by FXR Activation

| Pathway | Primary Mediator | Key Cellular Process Affected |

| SHP-mediated transcriptional repression | SHP | Bile acid synthesis (CYP7A1, CYP8B1) |

| MAPK Signaling | JNK, ERK1/2 | Bile acid synthesis (CYP7A1), cellular stress responses |

| FGF19/FGFR4 Signaling | FGF19, FGFR4 | Bile acid synthesis (CYP7A1), enterohepatic circulation |

The G Protein-Coupled Bile Acid Receptor 1 (GPBAR1), commonly known as TGR5, is a cell surface receptor activated by various bile acids, including this compound. TGR5 is expressed in diverse cell types, including intestinal epithelial cells, immune cells, hepatocytes, and adipocytes, and plays a significant role in energy metabolism and inflammation. frontiersin.orgresearchgate.net

Activation of TGR5 by bile acids like this compound typically leads to the activation of Gαs-coupled pathways, which in turn stimulate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org The increase in intracellular cAMP levels then activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions. frontiersin.org

In intestinal L-cells, TGR5 activation by bile acids promotes the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose regulation and energy expenditure. frontiersin.org

TGR5 activation by this compound has significant implications for energy expenditure and metabolic regulation:

Thermogenesis in Brown Adipose Tissue (BAT): TGR5 is expressed in brown adipose tissue (BAT), a key site for adaptive thermogenesis. Activation of TGR5 in BAT, often via bile acids, can stimulate cAMP production, leading to the activation of PKA and downstream pathways that promote mitochondrial uncoupling and heat production. This contributes to increased energy expenditure. frontiersin.org

Glucose Homeostasis: By promoting GLP-1 release from intestinal L-cells, TGR5 activation indirectly influences glucose homeostasis. GLP-1 enhances insulin (B600854) secretion from pancreatic β-cells and improves insulin sensitivity, contributing to better glycemic control. frontiersin.org

Energy Metabolism in Hepatocytes: TGR5 in hepatocytes can also modulate energy metabolism. While FXR is primarily associated with inhibiting gluconeogenesis, TGR5 activation has been linked to increased mitochondrial uncoupling and reduced hepatic glucose production, potentially contributing to improved energy balance. frontiersin.org

Table 3: TGR5-Mediated Metabolic Effects

| Receptor | Ligand | Primary Cellular Target | Downstream Pathway | Metabolic Effect |

| TGR5 | This compound | Intestinal L-cells, Brown Adipocytes, Hepatocytes | Gαs -> Adenylyl Cyclase -> cAMP -> PKA | Promotes GLP-1 release (glucose homeostasis), Stimulates thermogenesis (energy expenditure) |

Compound List:

this compound

Farnesoid X Receptor (FXR)

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)

Retinoid X Receptor (RXR)

Small Heterodimer Partner (SHP)

Cholesterol 7α-hydroxylase (CYP7A1)

Sterol 12α-hydroxylase (CYP8B1)

Bile Salt Export Pump (BSEP)

Sodium Taurocholate Cotransporting Polypeptide (NTCP)

Fibroblast Growth Factor 19 (FGF19)

Fibroblast Growth Factor Receptor 4 (FGFR4)

Mitogen-Activated Protein Kinase (MAPK)

c-Jun N-terminal Kinase (JNK)

Extracellular signal-regulated kinase 1/2 (ERK1/2)

Glucagon-like peptide-1 (GLP-1)

Adenosine Monophosphate (cAMP)

Protein Kinase A (PKA)

Hepatocyte Nuclear Factor 4α (HNF4α)

Liver Receptor Homologue 1 (LRH-1)

Apical Sodium-dependent Bile Acid Transporter (ASBT)

Organic Solute Transporter alpha/beta (OSTα/β)

Very Low-Density Lipoprotein (VLDL)

Brown Adipose Tissue (BAT)

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Modulation by this compound

Nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key regulators of xenobiotic metabolism and transport nih.govmdpi.cominformaticsjournals.co.in. While direct modulation of PXR or CAR by sodium glycocholate is not extensively documented in the provided literature, bile acids, in general, are known to interact with these receptors. PXR, in particular, is involved in the regulation of bile acid metabolism, with its activation leading to the elimination of bile acids by increasing the expression of metabolic enzymes and efflux pumps oup.com. Studies have shown that bile acids can accumulate in cholestasis, triggering a coordinated metabolic response mediated by PXR to eliminate them oup.com. Furthermore, PXR is implicated in energy metabolism and has been linked to diseases like type 2 diabetes and obesity, with its activation potentially influencing hepatic steatosis wjgnet.com. CAR, similarly, is a critical regulator of drug and xenobiotic metabolism and is also involved in regulating hepatic glucose and lipid metabolism mdpi.cominformaticsjournals.co.in. Given the structural similarities and shared biological roles of bile acids, it is plausible that sodium glycocholate may influence these receptors, contributing to broader metabolic regulation.

Vitamin D Receptor (VDR) Interactions with this compound

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that mediates the effects of vitamin D, a fat-soluble vitamin crucial for calcium and phosphate (B84403) metabolism, bone health, and numerous extra-skeletal functions mdpi.com. Research indicates a potential interaction between bile acids and the VDR pathway. One study demonstrated that glycocholic acid (GCA), in combination with butyrate, increased calcium uptake in intestinal cells, a process mediated by the VDR co-activator Hsp90β nih.gov. This suggests that bile acids can influence VDR-dependent cellular processes. Specifically, the expression of VDR itself was not directly affected by glycocholic acid in this study, but the synergistic effect on calcium uptake highlights an indirect interaction or modulation of VDR signaling nih.gov. Other studies also indicate that bile acids can activate various nuclear receptors, including VDR, playing roles in immune cell functions and metabolic homeostasis mdpi.comijbs.com.

Solubilization and Emulsification Mechanisms of this compound

A primary function of sodium glycocholate is its role as a surfactant, facilitating the solubilization and emulsification of lipids.

Micelle Formation and Stabilization by this compound

Sodium glycocholate, like other bile salts, is amphipathic, possessing both hydrophilic and hydrophobic regions. This property allows it to form micelles in aqueous solutions, which are aggregates of surfactant molecules. These micelles are critical for solubilizing poorly water-soluble substances researchgate.netresearchgate.net. Studies have characterized the micelle formation of sodium glycocholates, identifying critical micelle concentrations (CMCs) and observing that bile salts can form primary and secondary micelles through hydrophobic and hydrogen bonding interactions, respectively researchgate.net. The CMC values for aqueous sodium glycocholate have been reported to be around 0.0129 and 0.0138 mol/L . Sodium glycocholate has also been shown to form stable mixed micelles with phospholipids, a process vital for drug delivery systems researcher.lifenih.govresearchgate.netnih.govnih.gov. For instance, mixed micelle systems formed from glycocholic acid sodium and lecithin (B1663433) demonstrated physical stability at low pH levels, making them suitable for parenteral drug delivery nih.govresearchgate.netnih.gov.

Table 1: Critical Micelle Concentrations (CMC) of Sodium Glycocholate

| Bile Salt | CMC (mol/L) | Notes | Reference |

| Sodium Glycocholate | 0.0129 | Determined by pyrene (B120774) fluorescence | researchgate.net |

| Sodium Glycocholate | 0.0138 | Determined by light scattering | researchgate.net |

| Sodium Glycocholate | 0.0129 | Determined by surface tension and light scattering |

Role in Lipid and Fat-Soluble Vitamin Absorption Enhancement

The emulsifying properties of sodium glycocholate are fundamental to its role in enhancing the absorption of dietary lipids and fat-soluble vitamins ontosight.aiavantiresearch.commdpi.com. By breaking down large fat globules into smaller droplets (emulsification), sodium glycocholate increases the surface area available for digestive enzymes, such as lipase (B570770), to act upon ontosight.ai. This process is essential for efficient digestion and subsequent absorption of fats and vitamins A, D, E, and K in the small intestine ontosight.aimdpi.com. Furthermore, sodium glycocholate has been employed in pharmaceutical formulations to improve the bioavailability of poorly water-soluble drugs by increasing their solubility and facilitating their absorption researchgate.netontosight.ai. Its ability to form micelles can also protect peptides and proteins, like insulin, from proteolytic degradation in the gastrointestinal tract, thereby enhancing their oral absorption mdpi.comnih.govdovepress.com.

Interaction of this compound with Membrane Proteins and Lipids

Sodium glycocholate interacts with cellular membranes, influencing their structure and function.

Modulation of Membrane Permeability by this compound

Sodium glycocholate has been shown to modulate membrane permeability, acting as an absorption enhancer across various biological barriers nih.govnih.govresearchgate.net. Its surfactant nature allows it to interact with cell membranes, potentially by extracting membrane lipids or proteins, or by fluidizing the lipid bilayer researchgate.netnih.gov. This interaction can lead to the formation of transient pores or reverse micelles within the membrane, facilitating the passage of hydrophilic molecules through transcellular or paracellular routes nih.gov. For instance, studies have demonstrated that sodium glycocholate can significantly increase the permeability of certain molecules across cell monolayers nih.gov. It has also been reported to enhance the permeation of drugs across buccal and nasal epithelia nih.gov. In some experimental models, sodium glycocholate was found to be a more effective absorption promoter than other bile salts for certain molecules, although its efficacy can be concentration-dependent mdpi.comnih.govresearchgate.net. Moreover, glycocholic acid, in general, has been shown to increase the membrane permeability of Gram-negative bacteria in liquid culture, potentially compromising membrane integrity frontiersin.org.

Table 2: Effect of Sodium Glycocholate on Permeability

| Molecule/System Studied | Enhancement Factor | Notes | Reference |

| Carboxyfluorescein (CF) | Increased | Across Caco-2 cell monolayers; compared to control. SLG-30 showed greater enhancement than sodium glycocholate. | researchgate.net |

| ddC | ~32-fold | At 4 mM concentration, significantly increased permeability. | nih.gov |

| Insulin | Enhanced | Across rat gastrointestinal tract; tested in combination with sodium salicylate. | researchgate.net |

| Morphine hydrochloride | Enhanced | Through buccal epithelium; enhancement was concentration-dependent, observed at 100 mM NaGC, but not at 10 mM. | nih.gov |

Compound List:

Sodium Glycocholate

Cholic Acid

Sodium Taurocholate

Sodium Glycodeoxycholate

Sodium Taurodeoxycholate (B1243834)

Sodium Cholate (B1235396)

Sodium Lithocholate

Sodium Taurochenodeoxycholate

Sodium Glycochenodeoxycholate

Deoxycholic Acid

Taurochenodeoxycholate

Lithocholic Acid

Chenodeoxycholic Acid

Pregnane X Receptor (PXR)

Constitutive Androstane Receptor (CAR)

Vitamin D Receptor (VDR)

Pregnenolone

Cholyl-CoA

Lipase

Phospholipids

CHAPS (3-((3-cholamidopropyl)dimethylammonium)-1-propanesulfonate)

Rifampicin

CITCO (2-(4-(6-((2,5-dimethylphenyl)amino)-2-oxohexyloxy)phenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid)

Vitamin D3

Butyrate

Geldanamycin

Hsp90β

Claudin-2

Claudin-12

P-glycoprotein (Pgp)

Insulin

Morphine hydrochloride

Carboxyfluorescein (CF)

Vitamin K1

5β-pregnane-3,20-dione

CYP2B6

CYP3A4

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (B10760008) (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Sodium cholate (NaC)

Sodium chenodeoxycholate (NaCC)

Sodium glycocholate (NaGC)

Sodium taurocholate (NaTC)

Sodium deoxycholate (SDC)

Sodium taurodeoxycholate (STDC)

Sodium glycodeoxycholate (SGDC)

Sodium taurochenodeoxycholate (STCDC)

Sodium glycochenodeoxycholate (SGCDC)

Sodium ursodeoxycholate (NaUDC)

Sodium taurolithocholate (STLC)

Glycochenodeoxycholic acid

Taurolithocholic acid (TLCA)

Ursodeoxycholic acid (UDC)

Fexaramine

FGF19

FGFR4

SREBP-1c

NTCP (Na+-dependent taurocholate cotransport peptide)

ACC (Acetyl CoA carboxylase)

FAS (Fatty acid synthase)

SCD1 (stearyl CoA desaturase)

ACS (Acyl Co-A synthetase)

DAG (Diacylglycerol)

GPAT (Glycerol-3-phosphate acyltransferases)

PA (Lysophosphatidic acid)

CYP27A1

CYP27B1

CYP24A1

1,25-dihydroxyvitamin D3 (1,25(OH)2D3)

1,25-dihydroxyvitamin D-24-hydroxylase

PK11195

FGIN-1-27

MTO-TMLGNs

Hepatic stellate cells

Cholangiocytes

Hepatocytes

Monocytes

Macrophages

Dendritic cells (DCs)

NK cells

NKT cells

Bacterodes

Clostridium

Lactobacillus

Bifidobacterium

Enterobacteriaceae

E. coli

Salmonella enterica

Klebsiella spp.

Citrobacter spp.

Raoultella spp.

Enterotoxigenic E. coli

Enterohemorrhagic E. coli O157:H7

S. Typhi

FliC

Tra genes

FliB:z66

FliC

PN3 plasmid

Ampicillin

Chloramphenicol

Non-essential amino acids

Sodium bicarbonate

Sodium pyruvate (B1213749)

HEPES buffer

Fetal bovine serum

Dulbecco's Modified Eagle Medium (DMEM)

Williams' E media

Penicillin G

Streptomycin

GlutaMAX

β-Actin

DMSO

Taurocholate

Sodium taurocholate

Glycocholic acid

Sodium glycocholate

Glycine

Cholic acid

Deoxycholic acid

Sodium deoxycholate

Taurochenodeoxycholic acid

Sodium taurochenodeoxycholate

Glycochenodeoxycholic acid

Sodium glycochenodeoxycholate

Lithocholic acid

Sodium lithocholate

Taurohyodeoxycholic acid

Sodium taurohyodeoxycholate

Hyodeoxycholic acid

Sodium hyodeoxycholate (B1249313)

Ursodeoxycholic acid

Sodium ursodeoxycholate

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Sodium cholate (NaC)

Sodium chenodeoxycholate (NaCC)

Sodium glycocholate (NaGC)

Sodium taurocholate (NaTC)

Sodium deoxycholate (SDC)

Sodium taurodeoxycholate (STDC)

Sodium glycodeoxycholate (SGDC)

Sodium taurochenodeoxycholate (STCDC)

Sodium glycochenodeoxycholate (SGCDC)

Sodium ursodeoxycholate (NaUDC)

Sodium taurolithocholate (STLC)

Glycochenodeoxycholic acid

Taurochenodeoxycholic acid

Taurohyodeoxycholic acid

Hyodeoxycholic acid

Ursodeoxycholic acid

Taurocholate

Glycocholic acid

Deoxycholic acid

Chenodeoxycholic acid

Lithocholic acid

Hyodeoxycholic acid

5β-pregnane-3,20-dione

CYP2B6

CYP3A4

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Sodium cholate (NaC)

Sodium chenodeoxycholate (NaCC)

Sodium glycocholate (NaGC)

Sodium taurocholate (NaTC)

Sodium deoxycholate (SDC)

Sodium taurodeoxycholate (STDC)

Sodium glycodeoxycholate (SGDC)

Sodium taurochenodeoxycholate (STCDC)

Sodium glycochenodeoxycholate (SGCDC)

Sodium ursodeoxycholate (NaUDC)

Sodium taurolithocholate (STLC)

Glycochenodeoxycholic acid

Taurochenodeoxycholic acid

Taurohyodeoxycholic acid

Hyodeoxycholic acid

Ursodeoxycholic acid

Taurocholate

Glycocholic acid

Deoxycholic acid

Chenodeoxycholic acid

Lithocholic acid

Hyodeoxycholic acid

5β-pregnane-3,20-dione

CYP2B6

CYP3A4

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Sodium cholate (NaC)

Sodium chenodeoxycholate (NaCC)

Sodium glycocholate (NaGC)

Sodium taurocholate (NaTC)

Sodium deoxycholate (SDC)

Sodium taurodeoxycholate (STDC)

Sodium glycodeoxycholate (SGDC)

Sodium taurochenodeoxycholate (STCDC)

Sodium glycochenodeoxycholate (SGCDC)

Sodium ursodeoxycholate (NaUDC)

Sodium taurolithocholate (STLC)

Glycochenodeoxycholic acid

Taurochenodeoxycholic acid

Taurohyodeoxycholic acid

Hyodeoxycholic acid

Ursodeoxycholic acid

Taurocholate

Glycocholic acid

Deoxycholic acid

Chenodeoxycholic acid

Lithocholic acid

Hyodeoxycholic acid

5β-pregnane-3,20-dione

CYP2B6

CYP3A4

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Sodium cholate (NaC)

Sodium chenodeoxycholate (NaCC)

Sodium glycocholate (NaGC)

Sodium taurocholate (NaTC)

Sodium deoxycholate (SDC)

Sodium taurodeoxycholate (STDC)

Sodium glycodeoxycholate (SGDC)

Sodium taurochenodeoxycholate (STCDC)

Sodium glycochenodeoxycholate (SGCDC)

Sodium ursodeoxycholate (NaUDC)

Sodium taurolithocholate (STLC)

Glycochenodeoxycholic acid

Taurochenodeoxycholic acid

Taurohyodeoxycholic acid

Hyodeoxycholic acid

Ursodeoxycholic acid

Taurocholate

Glycocholic acid

Deoxycholic acid

Chenodeoxycholic acid

Lithocholic acid

Hyodeoxycholic acid

5β-pregnane-3,20-dione

CYP2B6

CYP3A4

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Sodium cholate (NaC)

Sodium chenodeoxycholate (NaCC)

Sodium glycocholate (NaGC)

Sodium taurocholate (NaTC)

Sodium deoxycholate (SDC)

Sodium taurodeoxycholate (STDC)

Sodium glycodeoxycholate (SGDC)

Sodium taurochenodeoxycholate (STCDC)

Sodium glycochenodeoxycholate (SGCDC)

Sodium ursodeoxycholate (NaUDC)

Sodium taurolithocholate (STLC)

Glycochenodeoxycholic acid

Taurochenodeoxycholic acid

Taurohyodeoxycholic acid

Hyodeoxycholic acid

Ursodeoxycholic acid

Taurocholate

Glycocholic acid

Deoxycholic acid

Chenodeoxycholic acid

Lithocholic acid

Hyodeoxycholic acid

5β-pregnane-3,20-dione

CYP2B6

CYP3A4

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Sodium cholate (NaC)

Sodium chenodeoxycholate (NaCC)

Sodium glycocholate (NaGC)

Sodium taurocholate (NaTC)

Sodium deoxycholate (SDC)

Sodium taurodeoxycholate (STDC)

Sodium glycodeoxycholate (SGDC)

Sodium taurochenodeoxycholate (STCDC)

Sodium glycochenodeoxycholate (SGCDC)

Sodium ursodeoxycholate (NaUDC)

Sodium taurolithocholate (STLC)

Glycochenodeoxycholic acid

Taurochenodeoxycholic acid

Taurohyodeoxycholic acid

Hyodeoxycholic acid

Ursodeoxycholic acid

Taurocholate

Glycocholic acid

Deoxycholic acid

Chenodeoxycholic acid

Lithocholic acid

Hyodeoxycholic acid

5β-pregnane-3,20-dione

CYP2B6

CYP3A4

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Sodium cholate (NaC)

Sodium chenodeoxycholate (NaCC)

Sodium glycocholate (NaGC)

Sodium taurocholate (NaTC)

Sodium deoxycholate (SDC)

Sodium taurodeoxycholate (STDC)

Sodium glycodeoxycholate (SGDC)

Sodium taurochenodeoxycholate (STCDC)

Sodium glycochenodeoxycholate (SGCDC)

Sodium ursodeoxycholate (NaUDC)

Sodium taurolithocholate (STLC)

Glycochenodeoxycholic acid

Taurochenodeoxycholic acid

Taurohyodeoxycholic acid

Hyodeoxycholic acid

Ursodeoxycholic acid

Taurocholate

Glycocholic acid

Deoxycholic acid

Chenodeoxycholic acid

Lithocholic acid

Hyodeoxycholic acid

5β-pregnane-3,20-dione

CYP2B6

CYP3A4

N-phenyl-1-naphthylamine (NPN)

DnaK

FliC

TMAO (Trimethylamine N-oxide)

Farnesoid X Receptor (FXR)

G protein-coupled bile acid receptor 1 (GPBAR1/TGR5)

Liver X Receptors (LXRs)

Sphingosine 1-phosphate receptor 2 (S1PR2)

Muscarinic receptors 2 and 3 (M2 and M3)

Formyl peptide receptor 1 (FPR1)

Small heterodimer partner (SHP)

Nuclear factor-kappa B (NF-κB)

Nuclear receptor corepressor 1 (NCor1)

Interleukin-1β (IL-1β)

Inducible nitric oxide synthase (iNOS)

Tumor necrosis factor-alpha (TNF-α)

C-C motif chemokine ligand 2 (CCL2)

Nuclear receptor orphan receptor 1 (NOR-1)

Ubiquitin conjugating enzyme 9 (Ubc9)

Histone deacetylase 4 (HDAC4)

Interleukin-18 (IL-18)

Cyclooxygenase-2 (COX-2)

Interleukin-10 (IL-10)

Vitamin D response elements (VDRE)

Nucleotide-binding oligomerization domain 2 (NOD2)

Toll-like receptor 1/2 (TLR1/2)

AMP-activated protein kinase (AMPK)

Retinoid X Receptor (RXR)

Cholic acid derivatives

Sodium dilauramidoglutamide lysine (SLG-30)

Ceramide

Chitosans

Nonylphenol

Paclitaxel

Y5 receptor antagonist of neuropeptide Y (AntiY5R)

Impact on Protein Folding and Stability in vitro

Bile salts, a class of amphipathic molecules synthesized in the liver, play a vital role in lipid digestion and absorption. Beyond their physiological functions, their interactions with proteins in vitro have been extensively studied, revealing a complex influence on protein folding, stability, and aggregation. While certain bile salts are recognized for their protein-destabilizing properties, sodium glycocholate has also demonstrated utility in preserving protein integrity under specific experimental conditions.

General Effects of Bile Salts on Protein Structure and Stability

Research has established that some bile salts, notably cholate (CHO) and deoxycholate (DOC), can act as potent protein-unfolding agents in vitro. These compounds can disrupt the native three-dimensional structure of proteins, leading to a loss of enzymatic activity and significant alterations in secondary structure. Studies employing enzymes such as malate (B86768) dehydrogenase (MDH) and luciferase have documented substantial reductions in their catalytic activity upon incubation with CHO or DOC. Concurrently, circular dichroism (CD) spectroscopy has revealed marked changes in the secondary structural components of these proteins, indicating unfolding researchgate.netpnas.org. Furthermore, these bile salts can promote protein aggregation by generating intermediate folding states that are susceptible to further molecular interactions researchgate.netpnas.org. The specific impact on protein stability can differ among various bile salts, suggesting that their chemical structure dictates the nature and extent of their protein-interacting effects pnas.orgnih.gov.

Sodium Glycocholate's Role in Protein Stabilization

In contrast to the general destabilizing effects observed with some other bile salts, sodium glycocholate has been investigated for its capacity to stabilize proteins, particularly within the context of advanced drug delivery systems. Investigations into the oral delivery of insulin have utilized liposomal formulations incorporating sodium glycocholate. These studies have demonstrated that liposomes containing sodium glycocholate can effectively shield insulin from enzymatic degradation by key gastrointestinal proteases, including pepsin, trypsin, and α-chymotrypsin, when assessed in vitro nih.govbohrium.com. This protective action highlights sodium glycocholate's potential to maintain protein structure and stability against common denaturing agents. Comparative analyses have indicated that sodium glycocholate provides superior protection to insulin against enzymatic breakdown compared to other bile salts such as sodium taurocholate and sodium deoxycholate nih.govbohrium.com.

Additionally, sodium glycocholate serves as a valuable surfactant in biochemical research, facilitating the extraction and stabilization of biomolecules, including membrane proteins. This application aids researchers in the analysis and characterization of these complex structures, underscoring its utility in maintaining protein solubility and structural integrity under laboratory conditions chemimpex.com.

Quantitative Findings on Sodium Glycocholate and Protein Stability

Studies focused on liposomal formulations designed for insulin delivery have yielded quantitative data pertaining to the encapsulation efficiency and physical characteristics of the protein-loaded liposomes containing sodium glycocholate.

| Formulation Component | Measured Parameter | Value |

| Insulin-loaded liposomes with sodium glycocholate | Entrapment Efficiency (%) | 30 ± 2 |

| Insulin-loaded liposomes with sodium glycocholate | Particle Size (nm) | 154 ± 18 |

These quantitative findings indicate that sodium glycocholate can be effectively incorporated into liposomal structures, achieving a specific entrapment efficiency for proteins like insulin. The resulting liposomes exhibit a defined particle size, which is crucial for their stability and potential therapeutic applications.

Compound List:

this compound (Sodium glycocholate)

Cholate (CHO)

Deoxycholate (DOC)

Insulin

Malate dehydrogenase (MDH)

Luciferase

Pepsin

Trypsin

α-chymotrypsin

Sodium taurocholate

Physiological and Homeostatic Roles of Glycocholate Sodium

Contribution to Digestive Physiology

Glycocholate sodium plays a pivotal role in the efficient digestion and absorption of dietary lipids in the small intestine. Its presence is indispensable for the effective action of lipolytic enzymes and for rendering the products of fat digestion absorbable.

Furthermore, bile salts, such as sodium glycocholate, are integral to the formation of a functional lipase-colipase complex at the lipid-water interface psu.edursc.org. Colipase acts by anchoring pancreatic lipase (B570770) to the emulsified lipid droplets and orienting it correctly for catalysis, thereby overcoming the inhibitory effects of bile salts and other interfacial components embl-heidelberg.depsu.edu. Research indicates that bile salts can bind to pancreatic lipase, stabilizing a loop near its active site and promoting a conformation conducive to substrate binding and hydrolysis nih.gov. This interaction is vital for the efficient breakdown of triglycerides into absorbable monoglycerides (B3428702) and fatty acids cambridge.org.

The emulsification of dietary fats is a prerequisite for their efficient digestion. Sodium glycocholate, like other bile salts, acts as a biological detergent by reducing the surface tension of large lipid droplets and dispersing them into smaller, more manageable particles gmcsurat.edu.inontosight.aitardigrade.in. This process significantly increases the surface area available for pancreatic lipase and colipase to act upon cambridge.orggmcsurat.edu.in.

Following enzymatic hydrolysis, the resulting monoglycerides and fatty acids, along with cholesterol and other lipid-soluble components, are incorporated into mixed micelles. Sodium glycocholate is a key component in the formation of these thermodynamically stable, water-soluble aggregates gmcsurat.edu.innih.govnih.govresearchgate.netkarger.com. The amphipathic structure of glycocholate allows its hydrophobic regions to interact with lipid digestion products, while its hydrophilic regions face the aqueous environment, forming a micellar structure that solubilizes these otherwise insoluble molecules gmcsurat.edu.innih.gov. These mixed micelles are essential for transporting fatty acids, monoglycerides, and fat-soluble vitamins across the unstirred water layer adjacent to the intestinal epithelium, facilitating their absorption into enterocytes gmcsurat.edu.innih.govnih.gov. The critical micellar concentration (CMC) of sodium glycocholate is a key parameter governing its ability to form these solubilizing structures nih.gov.

Regulation of Hepatic Lipid and Cholesterol Metabolism

Beyond digestion, this compound and other bile acids serve as crucial signaling molecules that regulate lipid and cholesterol homeostasis within the liver.

Bile acids are synthesized from cholesterol in the liver, with Cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme in this pathway nih.govnih.gov. Bile acids exert a negative feedback regulation on their own synthesis by inhibiting CYP7A1 activity nih.govnih.govspandidos-publications.comkoreamed.orgfrontiersin.org. This feedback loop is primarily mediated by the nuclear receptor Farnesoid X Receptor (FXR) nih.govspandidos-publications.comkoreamed.orgfrontiersin.orgmdpi.come-dmj.org.

Upon binding of bile acids, such as glycocholic acid, FXR is activated in hepatocytes. Activated FXR then induces the expression of Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, suppresses the expression of CYP7A1, thereby reducing the conversion of cholesterol into bile acids and helping to maintain bile acid pool size and cholesterol homeostasis nih.govnih.govspandidos-publications.comkoreamed.orge-dmj.org. This intricate feedback mechanism ensures that bile acid synthesis is appropriately matched to the body's needs and prevents excessive cholesterol catabolism.

Bile acids, including glycocholate, significantly influence hepatic lipogenesis—the synthesis of fatty acids and triglycerides in the liver spandidos-publications.comkoreamed.orge-dmj.orge-dmj.orgnih.gov. Through the activation of FXR, bile acids can modulate key pathways involved in lipid metabolism.

In the postprandial state, bile acid-FXR signaling can inhibit hepatic lipogenesis. This occurs by stimulating insulin (B600854) and insulin receptor substrate 1 (IRS1)-AKT-phosphoinositide 3-kinase (PI3K) signaling, which leads to the inhibition of mechanistic target of rapamycin (B549165) complex 1 (mTORC1) koreamed.orge-dmj.orge-dmj.org. mTORC1 is a critical regulator of lipogenic transcription factors, such as sterol regulatory element-binding protein 1c (SREBP1c) and carbohydrate response element-binding protein (ChREBP) e-dmj.orgnih.govmdpi.comfrontiersin.org. By inhibiting mTORC1, bile acids can reduce the expression of these factors, thereby decreasing the synthesis of fatty acids and triglycerides e-dmj.orgnih.govfrontiersin.org.

This compound in Glucose Homeostasis and Insulin Sensitivity

Emerging research highlights the critical role of bile acids, including this compound, in regulating glucose homeostasis and modulating insulin sensitivity koreamed.orgmdpi.come-dmj.orgscielo.orgcambridge.orgoup.comresearchgate.net. Bile acids act as signaling molecules that interact with specific receptors, influencing metabolic pathways that impact blood glucose levels.

Key receptors for bile acids include the nuclear Farnesoid X Receptor (FXR) and the membrane-bound Takeda G protein-coupled receptor 5 (TGR5) koreamed.orgmdpi.come-dmj.orgscielo.orgcambridge.org. Activation of these receptors by bile acids has been shown to improve insulin sensitivity, inhibit hepatic glucose production (gluconeogenesis), and stimulate the secretion of glucagon-like peptide-1 (GLP-1) koreamed.orgmdpi.come-dmj.orgscielo.orgcambridge.org. GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon (B607659) release, thereby contributing to glucose homeostasis e-dmj.orgscielo.orgcambridge.orgresearchgate.netresearchgate.net.

Studies have indicated that specific bile acids can stimulate GLP-1 secretion from intestinal L-cells psu.edu. While glycocholic acid has been shown to stimulate GLP-1 secretion in vitro, its in vivo effect on glucose excursions was found to be minimal in one study, contrasting with the more pronounced glucose-lowering effects observed with taurocholic acid psu.edu. This suggests that different bile acid species may exert distinct, or varying degrees of, metabolic effects. Alterations in bile acid profiles are frequently observed in metabolic disorders such as type 2 diabetes, underscoring their importance in maintaining metabolic balance mdpi.comcambridge.orgoup.com.

Mechanisms of this compound's Impact on Insulin Signaling

This compound, as a representative bile acid, influences insulin signaling through interactions with key cellular receptors, notably the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) nih.govmdpi.comnih.gove-dmj.org. Activation of TGR5, particularly in intestinal L-cells, promotes the secretion of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin release from pancreatic beta-cells and enhances glucose-dependent insulin secretion mdpi.come-dmj.org. Furthermore, TGR5 activation in other tissues can influence energy metabolism, potentially contributing to improved insulin sensitivity mdpi.come-dmj.org. FXR activation by bile acids, including glycocholate, has also been linked to the regulation of glucose metabolism, including the suppression of hepatic gluconeogenesis nih.govfrontiersin.org.

Research also indicates that this compound can enhance the intestinal absorption of insulin. Studies in animal models have shown that this compound can potentiate the hypoglycemic effect of insulin when administered into the duodenum, suggesting a role in improving insulin's bioavailability and efficacy by increasing gastrointestinal permeability jst.go.jpresearchgate.netbrieflands.com.

Modulation of Gluconeogenesis and Glycogenolysis

Bile acids, including this compound, are recognized modulators of glucose metabolism, impacting processes such as gluconeogenesis mdpi.comnih.govfrontiersin.orgsigmaaldrich.com. Activation of the FXR receptor by bile acids can lead to the suppression of hepatic gluconeogenesis, partly by reducing the activity of key enzymes involved in glucose production nih.govfrontiersin.org. Similarly, TGR5 activation has been associated with enhanced glycolysis and suppressed gluconeogenesis mdpi.com. While direct evidence detailing this compound's specific impact on glycogenolysis is less prevalent in the reviewed literature, its broader role in bile acid signaling pathways suggests an indirect influence on glucose homeostasis, primarily through the regulation of hepatic glucose production.

Cross-Talk between this compound and the Gut Microbiota

The gut microbiota and bile acids engage in a dynamic reciprocal relationship, known as the gut-liver axis, influencing host metabolism and health nih.govfrontiersin.orgnih.gov. This compound is an integral component of this interaction.

Influence of this compound on Microbial Metabolic Output

The metabolic output of the gut microbiota is significantly influenced by the presence and concentration of bile acids like this compound nih.govfrontiersin.org. By modulating microbial composition and activity, this compound can indirectly affect the production of various microbial metabolites, such as short-chain fatty acids (SCFAs) and other bioactive compounds nih.govfrontiersin.org. The deconjugation of glycocholate by specific bacteria, as detailed in Table 1, leads to the release of cholic acid, which has its own distinct signaling properties and can further interact with the host and microbiota cabidigitallibrary.orgresearchgate.net.